![molecular formula C8H18N2O B1450149 N-ethyl-L-leucinamide CAS No. 87163-79-9](/img/structure/B1450149.png)
N-ethyl-L-leucinamide
Overview
Description
“N-ethyl-L-leucinamide” is a compound with the molecular formula C8H18N2O . It is a derivative of L-leucinamide , which is a compound with the linear formula (CH3)2CHCH2CH(NH2)CONH2·HCl and a molecular weight of 166.65 .
Molecular Structure Analysis
The molecular structure of “N-ethyl-L-leucinamide” can be represented by the Isomeric SMILES string: CCNC(=O)C@HC)N . This indicates that the compound has a chiral center .Scientific Research Applications
Biomedical Research: Chiral Amino Acid Analysis
N-ethyl-L-leucinamide is utilized in the chiral derivatization of amino acids for enantiomeric analysis. This application is crucial in biomedical research, particularly in the study of late-life depression, where the separation and quantification of amino acid enantiomers are significant for identifying potential biomarkers .
Pharmaceuticals: Drug Design and Transporter Targeting
In pharmaceuticals, modifications like acetylation of amino acids, akin to the structure of N-ethyl-L-leucinamide, have shown to switch the uptake of molecules into cells from one type of transporter to another. This principle aids in the design of drugs that target specific transporters, optimizing drug delivery and efficacy .
Peptide Synthesis: Solution Phase Peptide Synthesis
N-ethyl-L-leucinamide finds its application in peptide synthesis, particularly in the solution phase synthesis. Its properties make it suitable for reactions that form the building blocks of proteins, which are essential for various biological functions and industrial applications .
Biotechnology: Enzyme Substrate and Structural Studies
In biotechnological research, compounds like N-ethyl-L-leucinamide serve as substrates in enzymatic reactions. For instance, it’s used in the determination of liberated ammonia with the glutamate dehydrogenase reaction, which is pivotal in understanding enzyme kinetics and function .
Environmental Science: Nanoparticle Functionalization
While not directly related to N-ethyl-L-leucinamide, the principles of functionalizing molecules can be applied to environmental science. Magnetic nanoparticles (MNPs), for example, are functionalized to enhance their reactivity and capacity for environmental remediation, a concept that could potentially extend to the functionalization of N-ethyl-L-leucinamide for environmental applications .
Chemical Resolution: Optical Activity and Assay
N-ethyl-L-leucinamide’s optical activity is leveraged in the chemical resolution of N-acyl amino acids. This process is fundamental in producing optically pure substances, which is a critical step in the manufacturing of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .
Mode of Action
The acetylation of leucine, a process that forms N-ethyl-L-leucinamide, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
N-ethyl-L-leucinamide enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms N-ethyl-L-leucinamide, reveals a way for the rational design of drugs to target anion transporters .
Pharmacokinetics
The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-ethyl-L-leucinamide as a drug . The enantiomers of N-ethyl-L-leucinamide show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The result of N-ethyl-L-leucinamide’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .
properties
IUPAC Name |
(2S)-2-amino-N-ethyl-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAKRYUDLXZGCT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-L-leucinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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